4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyridofuro-pyrimidines, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of MFCD18633569 are protein kinases and PI3 kinase p110a . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . PI3 kinase p110a is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
MFCD18633569 exerts its action by inhibiting its primary targets. It inhibits protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism . It also inhibits PI3 kinase p110a, affecting various cellular functions .
Biochemical Pathways
The inhibition of protein kinases and PI3 kinase p110a by MFCD18633569 affects several biochemical pathways. These pathways are primarily involved in cell growth, differentiation, migration, and metabolism
Result of Action
The inhibition of protein kinases and PI3 kinase p110a by MFCD18633569 can lead to the control of cell growth, differentiation, migration, and metabolism . This can result in the compound exhibiting antitumor activity . Some derivatives of the compound have also shown good activity as antioxidant agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-ol typically involves the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-(Methylthio)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antioxidant and antitumor activities
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3’,2’4,5]furo[3,2-d]pyrimidin-8-amines: These compounds share a similar core structure and have been studied for their antitumor activities.
2-Methylthio-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines: These compounds also contain a pyrido-pyrimidine scaffold and exhibit antioxidant properties.
Uniqueness
2-(Methylthio)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct biological activities. Its methylthio group and furo-pyrimidine core differentiate it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-16-10-12-6-5-3-2-4-11-9(5)15-7(6)8(14)13-10/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCGKRLHRZJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)OC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.